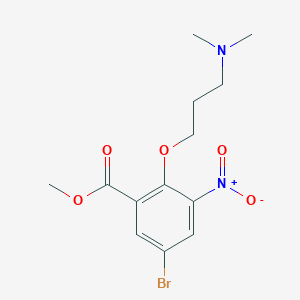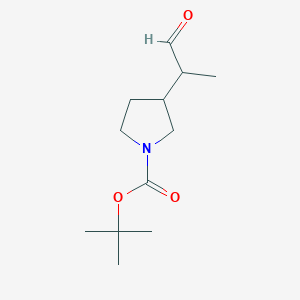
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde is a heterocyclic aromatic compound that belongs to the pyrrole family. Pyrroles are known for their five-membered ring structure containing four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group and a methoxy group attached to the pyrrole ring contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile.
Substitution Reaction: These starting materials undergo a substitution reaction in the presence of an alkaline catalyst to form 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
Hydrogenation Cyclization: The intermediate product is then subjected to hydrogenation cyclization using an HZSM-5 molecular sieve and a palladium-carbon catalyst to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
科学的研究の応用
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H10FNO2 |
|---|---|
分子量 |
219.21 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-8(7-15)6-14-11(12)9-4-2-3-5-10(9)13/h2-7,14H,1H3 |
InChIキー |
SCLCQRZVJOCUEP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(NC=C1C=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





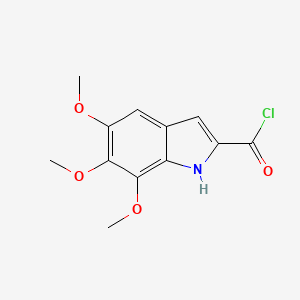

![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
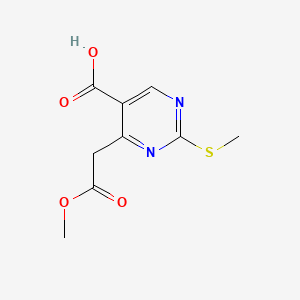
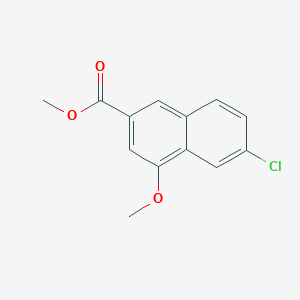
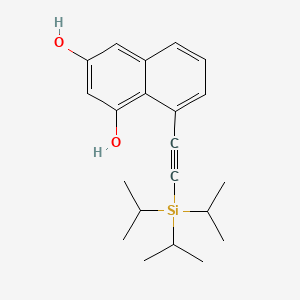
![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
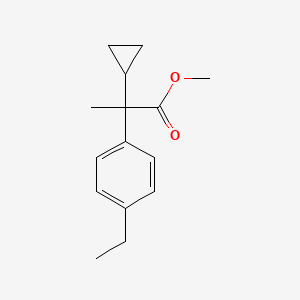
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)
